6-Benzyl-1-oxo-1lambda~5~-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-oxo-1lambda~5~-pyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1-oxo-1lambda~5~-pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves large-scale reactions in reactors with precise temperature and pressure control. Solvent-free conditions or the use of environmentally friendly solvents are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the benzyl position can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
6-Benzyl-1-oxo-1lambda~5~-pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
6-Benzyl-1-(benzyloxymethyl)-5-isopropyluracil: A pyrimidone with similar structural features but different substituents, leading to distinct chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with antiviral properties.
Uniqueness: Its benzyl group and oxo functionality provide a versatile platform for further chemical modifications and applications in various fields .
Properties
CAS No. |
90210-55-2 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-benzyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-9-12-7-6-11(13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
WCUAXGUHBCBJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=[N+](C=NC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.